molecular formula C36H38N4O8 B15210840 N,N'-(Hexane-1,6-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) CAS No. 85513-25-3

N,N'-(Hexane-1,6-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide)

Cat. No.: B15210840
CAS No.: 85513-25-3
M. Wt: 654.7 g/mol
InChI Key: ODGDYGTURHBNSV-UHFFFAOYSA-N
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Description

N,N’-(Hexane-1,6-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) is a complex organic compound characterized by its unique structure, which includes a hexane backbone and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Hexane-1,6-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then coupled through a series of reactions. Common reagents used in the synthesis include benzyl chloride, hexane-1,6-diamine, and nitrobenzoyl chloride. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Hexane-1,6-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups into the benzyl rings.

Scientific Research Applications

N,N’-(Hexane-1,6-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N,N’-(Hexane-1,6-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Hexane-1,6-diyl)bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide): Known for its antioxidant properties and used in polymer stabilization.

    N,N’-(Hexane-1,6-diyl)bis(2-hydroxybenzamide): Utilized in various chemical syntheses and as an intermediate in pharmaceutical production.

Uniqueness

N,N’-(Hexane-1,6-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

85513-25-3

Molecular Formula

C36H38N4O8

Molecular Weight

654.7 g/mol

IUPAC Name

4-methyl-N-[6-[(4-methyl-2-nitro-3-phenylmethoxybenzoyl)amino]hexyl]-2-nitro-3-phenylmethoxybenzamide

InChI

InChI=1S/C36H38N4O8/c1-25-17-19-29(31(39(43)44)33(25)47-23-27-13-7-5-8-14-27)35(41)37-21-11-3-4-12-22-38-36(42)30-20-18-26(2)34(32(30)40(45)46)48-24-28-15-9-6-10-16-28/h5-10,13-20H,3-4,11-12,21-24H2,1-2H3,(H,37,41)(H,38,42)

InChI Key

ODGDYGTURHBNSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCCCCCCNC(=O)C2=C(C(=C(C=C2)C)OCC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-])OCC4=CC=CC=C4

Origin of Product

United States

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